molecular formula C11H20F2N2O2 B2935023 Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate CAS No. 1638759-66-6

Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate

Cat. No. B2935023
CAS RN: 1638759-66-6
M. Wt: 250.29
InChI Key: JYPHQTHNCQRXCW-UHFFFAOYSA-N
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Description

“Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl carbamate derivatives, which play a crucial role as intermediates in the synthesis of biologically active compounds. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H22N2O2 . More detailed structural information may be available through spectral data .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in palladium-catalyzed cross-coupling reactions . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.31 . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure may not be readily available .

Scientific Research Applications

Synthesis of Bioactive Compounds

"Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate" serves as a crucial intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important for their potential in medicinal chemistry and drug development. For instance, its use in the enantioselective synthesis of these analogues has been highlighted, proving its utility in creating structurally defined compounds for research and therapeutic applications (Ober et al., 2004).

Intermediate in Organic Synthesis

This compound is also an essential intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing its versatility in organic synthesis. The development of rapid synthetic methods for this compound underlines its significance in facilitating efficient production of targeted molecules with potential pharmacological applications (Zhao et al., 2017).

Pesticide Analogues Development

Furthermore, its transformation into spirocyclopropanated analogues of pesticides like Thiacloprid and Imidacloprid underscores its role in agricultural chemistry. Through strategic synthetic routes, this compound contributes to the development of novel insecticides, enhancing the effectiveness and specificity of pest control measures (Brackmann et al., 2005).

Metalation and Alkylation Research

In the realm of silicon chemistry, derivatives of "Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate" have shown potential in studying metalation and alkylation processes between silicon and nitrogen. This research contributes to our understanding of silicon-based compounds and their reactivity, paving the way for novel applications in materials science and organosilicon chemistry (Sieburth et al., 1996).

Transformation of Amino Protecting Groups

The versatility of "Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate" extends to its use in the transformation of amino protecting groups, a critical step in peptide synthesis. By facilitating the chemoselective transformation of these groups, it supports the synthesis of complex peptides and proteins for biological research (Sakaitani & Ohfune, 1990).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if swallowed . Proper safety measures should be taken while handling this compound, including the use of personal protective equipment and avoiding dust formation .

properties

IUPAC Name

tert-butyl N-[[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-7-10(6-14)4-11(12,13)5-10/h4-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHQTHNCQRXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate

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